N-Acetyl-S-(trichlorovinyl)-L-cysteine

Overview

Description

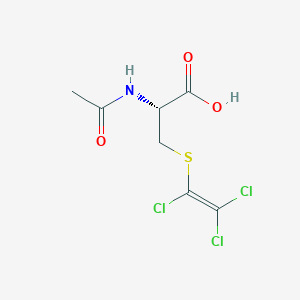

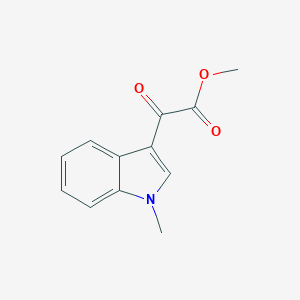

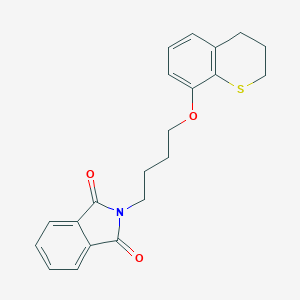

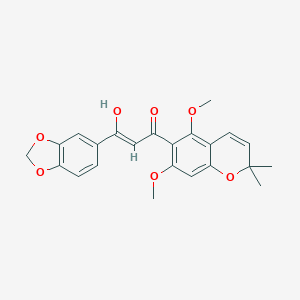

N-acetyl-S-(trichlorovinyl)-L-Cysteine is a synthetic compound that has garnered attention due to its potential applications in various fields. It is a derivative of N-acetylcysteine, a well-known antioxidant and mucolytic agent. The compound is characterized by the presence of a trichlorovinyl group attached to the sulfur atom of L-cysteine, making it a unique N-acyl-L-amino acid .

Mechanism of Action

Target of Action

S-Trichlorovinyl-N-acetylcysteine, also known as N-Acetyl-S-(trichlorovinyl)-L-cysteine, is a metabolite formed by the glutathione conjugation and cytochrome P450 oxidation of tetrachloroethene

Mode of Action

It is known to be a metabolite of tetrachloroethene, which is metabolized via the glutathione conjugation pathway . This pathway has been implicated in the chronic toxicity and possible tumorigenicity of tetrachloroethene to the kidney in rats .

Biochemical Pathways

S-Trichlorovinyl-N-acetylcysteine is involved in the glutathione conjugation pathway . This pathway is crucial for the detoxification of xenobiotics and endogenous compounds. It involves the conjugation of the tripeptide glutathione to various electrophilic compounds, facilitating their excretion from the body .

Pharmacokinetics

It is known that the compound is excreted in the urine .

Result of Action

It is known that humans have the ability to biosynthesize nephrotoxic glutathione s-conjugates from tetrachloroethene . This suggests that S-Trichlorovinyl-N-acetylcysteine may have nephrotoxic effects, although this needs further investigation.

Action Environment

The action of S-Trichlorovinyl-N-acetylcysteine may be influenced by various environmental factors. For instance, occupational exposure to tetrachloroethene has been shown to result in the formation of S-Trichlorovinyl-N-acetylcysteine . The concentrations of both S-Trichlorovinyl-N-acetylcysteine and 2,2,2-trichloro compounds (trichloroacetic acid and 2,2,2-trichloroethanol) as a marker for cytochrome P450-mediated metabolism were proportional to the length of daily tetrachloroethene exposure .

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may interact with enzymes, proteins, and other biomolecules involved in glutathione conjugation.

Cellular Effects

It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have temporal effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have dosage-dependent effects in animal models.

Metabolic Pathways

S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine is involved in the metabolic pathways of glutathione conjugation.

Transport and Distribution

It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on its activity or function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-S-(trichlorovinyl)-L-Cysteine can be synthesized through the reaction of N-acetylcysteine with trichloroethylene. The reaction typically occurs in an aqueous solution at a neutral pH, facilitated by a weak base such as imidazole or phosphate . The process involves the formation of a thioester intermediate, which subsequently rearranges to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-acetyl-S-(trichlorovinyl)-L-Cysteine undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group by a nucleophile, often facilitated by acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and disulfides.

Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to yield N-acetylcysteine and trichloroethylene.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols and Disulfides: Formed through reduction.

N-acetylcysteine and Trichloroethylene: Formed through hydrolysis.

Scientific Research Applications

N-acetyl-S-(trichlorovinyl)-L-Cysteine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Studied for its potential role in detoxification processes and as a biomarker for exposure to trichloroethylene.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications in conditions related to oxidative stress.

Industry: Utilized in the development of new materials and as an additive in various industrial processes .

Comparison with Similar Compounds

N-acetyl-S-(trichlorovinyl)-L-Cysteine can be compared with other similar compounds, such as:

N-acetyl-S-(2,2-dichlorovinyl)-cysteine: This compound has a similar structure but with two chlorine atoms instead of three.

N-acetylcysteine: The parent compound, known for its mucolytic and antioxidant properties, but lacks the trichlorovinyl group, making it less effective in certain detoxification processes.

Uniqueness: The presence of the trichlorovinyl group in this compound enhances its reactivity and effectiveness in detoxification processes compared to its analogs. This structural feature makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149602 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111348-61-9 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-acetyl-S-(trichlorovinyl)-L-cysteine (N-ac-TCVC) formed in the body and why is it considered a marker for potential kidney damage from perchloroethene exposure?

A1: N-ac-TCVC is formed as part of the detoxification pathway of PER, a common environmental contaminant. After inhalation, PER is metabolized in the liver, forming S-(trichlorovinyl)glutathione (TCVG) []. TCVG is further broken down into S-(trichlorovinyl)-L-cysteine (TCVC) and subsequently acetylated to form N-ac-TCVC, which is then excreted in urine. While N-ac-TCVC itself is not toxic, its precursor, TCVC, can be metabolized in the kidneys by cysteine conjugate beta-lyase to form reactive intermediates. These reactive intermediates can damage kidney cells, potentially leading to toxicity. Therefore, the presence of elevated N-ac-TCVC levels in urine serves as a valuable biomarker, indicating the formation of these potentially harmful reactive intermediates in the kidneys following PER exposure []. By monitoring N-ac-TCVC levels, researchers can gain insights into the extent of PER metabolism via this pathway and assess the potential risk of kidney damage associated with PER exposure.

Q2: The research paper mentions that rats excrete significantly higher levels of N-ac-TCVC compared to humans after exposure to the same levels of perchloroethene. What are the implications of this difference in terms of using rat models for assessing human health risks related to perchloroethene?

A2: The study highlights a key difference in PER metabolism between rats and humans: rats excrete considerably more N-ac-TCVC than humans under identical exposure conditions []. This difference is crucial because it suggests that rats may experience a higher degree of PER bioactivation through the glutathione conjugation pathway, leading to a greater accumulation of potentially nephrotoxic metabolites in their kidneys. Consequently, relying solely on rat tumorigenicity data to assess human cancer risks from PER exposure might lead to an overestimation of the actual danger to humans []. This disparity underscores the importance of considering species-specific metabolic differences when extrapolating toxicological data from animal models to humans. To refine risk assessments for PER exposure in humans, it becomes essential to incorporate data from human studies and develop more human-relevant models that accurately reflect our metabolic pathways and susceptibilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)

![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)